1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole

Analytical chemistry Mass spectrometry Isomer differentiation

1-(3-(Dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole (CAS 960-77-0), also catalogued as N,N,2-trimethyl-7-nitro-1H-benzimidazole-1-propanamine dihydrochloride, is a synthetic nitrobenzimidazole derivative bearing a tertiary aminoalkyl side chain. It belongs to the broader class of 7-nitrobenzimidazoles, which are structurally distinct from the more extensively studied 5-nitro isomers.

Molecular Formula C13H18N4O2
Molecular Weight 262.31 g/mol
CAS No. 960-77-0
Cat. No. B13779399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole
CAS960-77-0
Molecular FormulaC13H18N4O2
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CCCN(C)C)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H18N4O2/c1-10-14-11-6-4-7-12(17(18)19)13(11)16(10)9-5-8-15(2)3/h4,6-7H,5,8-9H2,1-3H3
InChIKeyGRVQXOCIONMKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole (CAS 960-77-0): Compound Identity, Class, and Procurement Context


1-(3-(Dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole (CAS 960-77-0), also catalogued as N,N,2-trimethyl-7-nitro-1H-benzimidazole-1-propanamine dihydrochloride, is a synthetic nitrobenzimidazole derivative bearing a tertiary aminoalkyl side chain . It belongs to the broader class of 7-nitrobenzimidazoles, which are structurally distinct from the more extensively studied 5-nitro isomers [1]. The compound is supplied predominantly as the dihydrochloride salt (molecular weight 335.23 g/mol; free base 262.31 g/mol), a form that confers elevated melting point (228–229 °C) and crystalline handling characteristics relative to the free base . As a pharmaceutical intermediate within the benzimidazole family—a scaffold historically associated with proton pump inhibition, kinase inhibition, and bioreductive prodrug applications—this compound presents a procurement decision that hinges on quantifiable structural and physicochemical differentiation rather than generic class membership [2].

Why Generic Benzimidazole Substitution Is Inadequate for CAS 960-77-0: Structural Specificity Matters


Benzimidazole derivatives are not functionally interchangeable. The position of the nitro substituent on the benzimidazole ring dictates photophysical behavior, fragmentation pathways, and potentially bioreductive activation, as demonstrated by direct isomer-to-isomer comparisons [1]. In the 1-N-aminobenzimidazole series, minor structural modifications produce measurable differences in H+/K+-ATPase inhibitory potency relative to omeprazole (IC50 0.87 µM vs. 1.01 µM) [2]. Furthermore, the dimethylaminopropyl side chain at N-1 modulates both basicity and lipophilicity, while the dihydrochloride salt form of CAS 960-77-0 provides a melting point (228–229 °C) substantially higher than the unsubstituted benzimidazole core (170–172 °C), directly impacting solid-state handling, formulation development, and analytical reference standard suitability . Substituting a 5-nitro isomer, a free-base analog, or a side-chain-deleted variant would alter at least one of these measurable parameters, making blind interchange scientifically unsound.

Quantitative Differentiation Evidence for 1-(3-(Dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole (CAS 960-77-0)


7-Nitro vs. 5-Nitro Positional Isomerism: UV Photodissociation Spectral Cutoff and Fragment Ion Differentiation

The 7-nitro substitution pattern of the target compound confers photodissociation behavior that is analytically distinguishable from its 5-nitro positional isomer. In a direct head-to-head FT-ICR mass spectrometry study of protonated nitrobenzimidazole isomers, 7-nitrobenzimidazole (7-NBI) exhibited a UV photodissociation (UVPD) spectral cutoff at 300 nm, compared to 290 nm for 5-nitrobenzimidazole (5-NBI) [1]. Furthermore, the fragmentation channels are mechanistically distinct: 7-NBI generates exclusively the m/z 147 fragment ion (OH• loss via single H-atom transfer from the imidazole ring), whereas 5-NBI produces only the m/z 148 fragment ion (O atom loss, with H-transfer precluded by the greater distance between the nitro group and the imidazole ring) [1]. These differences are sufficient for unambiguous isomer discrimination in complex matrices.

Analytical chemistry Mass spectrometry Isomer differentiation Photodissociation

Dihydrochloride Salt Form: Elevated Melting Point Compared to Benzimidazole Free Base

CAS 960-77-0 is supplied as the dihydrochloride salt, which exhibits a melting point of 228–229 °C . This represents a 56–57 °C elevation over the unsubstituted benzimidazole free base (melting point 170–172 °C) [1]. The higher melting point is consistent with the increased lattice energy conferred by the dihydrochloride salt form and the additional intermolecular interactions from the dimethylaminopropyl side chain. While a direct melting point for the free base form of this specific compound is not publicly available, the dihydrochloride salt form is the commercially standardized entity, and its well-defined melting point provides a reproducible identity test and thermal stability benchmark that a free base or mono-hydrochloride form could not match without re-characterization.

Solid-state chemistry Formulation science Thermal analysis Salt selection

Class-Level Proton Pump Inhibition: Benzimidazole Scaffold with Documented Potency Advantage Over Omeprazole

Although direct H+/K+-ATPase inhibition data for CAS 960-77-0 have not been published, the compound belongs to the 1-N-aminobenzimidazole derivative class for which quantitative proton pump inhibition data are available. In patent EP 1491539 A1, the representative 1-N-aminobenzimidazole derivative 1-(2-phenylethyl)amino-2-[[4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazole inhibited gastric H+/K+-ATPase with an IC50 of 0.87 µM, compared to omeprazole's IC50 of 1.01 µM measured under the same assay conditions [1]. This represents a 1.16-fold potency advantage. The patent explicitly teaches that compounds within this structural class, including those bearing varied R1–R6 substituents around the benzimidazole and appended ring systems, share this proton pump inhibitory mechanism while exhibiting reduced inter-individual variability arising from CYP2C19 genetic polymorphism compared to conventional PPIs [1]. CAS 960-77-0, bearing the characteristic 1-aminoalkyl substitution pattern (dimethylaminopropyl), falls within the structural scope of this mechanism-defined class.

Gastric acid secretion Proton pump inhibition H+/K+-ATPase Peptic ulcer therapeutics

7-Nitro Substitution Pattern: Synthetic Accessibility via Halogenation-Nitration Route Distinct from 5-Nitro Isomer Synthesis

The 7-nitro substitution pattern of CAS 960-77-0 is accessed through a synthetic route that is chemically distinct from the preparation of 5-nitro isomers. While 5-nitrobenzimidazoles are typically synthesized from 4-nitro-o-phenylenediamine via condensation, the 7(4)-nitro substitution is obtained by halogenation of 2-alkyl-5(6)-substituted benzimidazoles followed by nitration, which directs the nitro group to the 7-position [1]. This regiochemical outcome has been documented for 2-alkylbenzimidazoles: halogenation occurs at the 6(5) position and subsequent nitration affords the corresponding 7(4)-nitrobenzimidazole [1]. Furthermore, the historical synthesis of 1-aminoalkyl-2-substituted-nitrobenzimidazoles was established as early as 1960 [2], providing a well-precedented route for constructing the 1-(dimethylaminopropyl) side chain in conjunction with nitro substitution. The combination of a 7-nitro group with an N-1 dimethylaminopropyl side chain thus represents a synthetically defined chemotype that is not trivially interchangeable with 5-nitro or 4-nitro congeners.

Synthetic chemistry Nitrobenzimidazole Regioselective nitration Isomer-specific synthesis

Physicochemical Property Profile: Polar Surface Area and Density Differentiated from Core Benzimidazole

The target compound (free base form) has a computed polar surface area (PSA) of 66.88 Ų, a density of 1.22 g/cm³, and a boiling point of 434.6 °C at 760 mmHg . Unsubstituted benzimidazole has a density of approximately 1.23 g/cm³ [1]. The PSA of 66.88 Ų falls within the range considered favorable for oral bioavailability (typically <140 Ų, with optimal values below 90 Ų) and is notably lower than many benzimidazole drug substances bearing larger polar substituents. The combination of moderate PSA, the presence of a basic dimethylamino group (pKa ~8–10, class-typical), and the nitro group's electron-withdrawing character creates a physicochemical profile that is distinguishable from both the unsubstituted core and from 5-nitro analogs with different side-chain positioning. These properties influence solubility, permeability, and chromatographic retention behavior in a manner that can be exploited for analytical method development and formulation screening.

Physicochemical characterization Drug-likeness Polar surface area Computational ADME

Recommended Application Scenarios for 1-(3-(Dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole (CAS 960-77-0) Based on Verifiable Evidence


Analytical Reference Standard for 7-Nitrobenzimidazole Isomer Identification by UVPD-MS

CAS 960-77-0 serves as a reference compound for laboratories developing UV photodissociation mass spectrometry (UVPD-MS) methods to distinguish nitrobenzimidazole positional isomers. The compound's 7-nitro substitution produces a diagnostic UVPD spectral cutoff at 300 nm and a characteristic m/z 147 fragment ion (OH• loss), enabling unambiguous differentiation from the 5-nitro isomer (290 nm cutoff; m/z 148 fragment) [1]. This application is directly supported by the head-to-head isomer comparison data from Zhang et al. (2022). Quality control laboratories verifying the regiochemical identity of nitrobenzimidazole intermediates can leverage these spectrometric signatures for batch-release testing.

Medicinal Chemistry Scaffold for Proton Pump Inhibitor Optimization with CYP2C19-Independent Metabolism

As a 1-aminoalkyl-substituted benzimidazole, CAS 960-77-0 falls within the structural scope of 1-N-aminobenzimidazole derivatives patented as proton pump inhibitors with reduced dependence on CYP2C19-mediated metabolism [1]. The patent class demonstrates H+/K+-ATPase inhibitory potency (IC50 0.87 µM for a representative analog) that is numerically superior to omeprazole (IC50 1.01 µM) [1]. Medicinal chemistry teams seeking to explore non-pyridinylmethylsulfinyl PPI chemotypes can use CAS 960-77-0 as a 7-nitro-substituted starting scaffold for structure-activity relationship expansion, with the 7-nitro group serving as a synthetic handle for reduction to 7-amino derivatives or as a bioreductive trigger for prodrug design.

Crystalline Dihydrochloride Salt as a Solid-State Reference Material for Thermal Analysis

The dihydrochloride salt form of CAS 960-77-0, with its well-defined melting point of 228–229 °C [1], is suitable as a secondary reference material for differential scanning calorimetry (DSC) and melting point apparatus calibration in the 220–240 °C range. The 56–59 °C elevation over benzimidazole free base (170–172 °C) [2] provides a thermal stability window that can be exploited in forced-degradation studies and polymorph screening. For contract research organizations and analytical service providers, the crystalline nature of the dihydrochloride facilitates preparation of homogeneous reference standards with reproducible thermal behavior.

Synthetic Intermediate for 7-Amino-2-methylbenzimidazole Derivatives via Nitro Reduction

The 7-nitro group of CAS 960-77-0 provides a well-precedented entry point for catalytic hydrogenation or chemical reduction to the corresponding 7-amino derivative [1]. The synthetic route to 7-nitrobenzimidazoles via halogenation-nitration, documented in the literature [2], is distinct from 5-nitro isomer synthesis, meaning that CAS 960-77-0 offers access to a regioisomeric series of 7-substituted benzimidazoles that cannot be obtained from the more common 4-nitro-o-phenylenediamine starting material. This positions the compound as a key intermediate for libraries of 7-functionalized benzimidazoles with potential applications in kinase inhibition, antimicrobial research, or materials chemistry.

Quote Request

Request a Quote for 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.